molecular formula C20H26N4 B5654893 1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5654893
M. Wt: 322.4 g/mol
InChI Key: PIMARXCXLBNQMX-UHFFFAOYSA-N
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Description

1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with an imidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves multiple steps, typically starting with the construction of the indole and imidazole rings separately, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include tert-butylamine, methylimidazole, and various catalysts to facilitate the formation of the desired bonds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other indole and imidazole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Imidazole: A simpler compound with broad applications in chemistry and biology.

    Indole-3-carbinol: Known for its anticancer properties

The uniqueness of this compound lies in its combined indole and imidazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-13-11-21-17(22-13)12-24-10-9-15-14-7-5-6-8-16(14)23-18(15)19(24)20(2,3)4/h5-8,11,19,23H,9-10,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMARXCXLBNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN2CCC3=C(C2C(C)(C)C)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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